molecular formula C18H18ClN5O B11425564 5-amino-1-(3-chlorobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(3-chlorobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11425564
M. Wt: 355.8 g/mol
InChI Key: DRFDSDYBHANPER-UHFFFAOYSA-N
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Description

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-chlorobenzylamine with 2,3-dimethylbenzoyl chloride to form an intermediate, which is then reacted with sodium azide to introduce the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-AMINO-1-(3-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
  • (5-AMINO-1-(3-CHLOROPHENYL)-1H-PYRAZOL-4-YL)(2-METHYLPHENYL)METHANONE

Uniqueness

5-AMINO-1-[(3-CHLOROPHENYL)METHYL]-N-(2,3-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c1-11-5-3-8-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-4-7-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

DRFDSDYBHANPER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)C

Origin of Product

United States

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